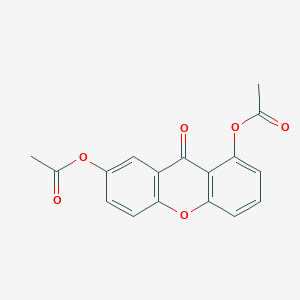
9H-Xanthen-9-one, 1,7-bis(acetyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 1,7-bis(acetyloxy)-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is characterized by the presence of two acetyloxy groups at the 1 and 7 positions of the xanthone core, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- typically involves the acetylation of 9H-xanthen-9-one. One common method is the reaction of 9H-xanthen-9-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, often involves large-scale acetylation processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. These activities are attributed to the xanthone core and the presence of acetyloxy groups .
Medicine: Research has shown that xanthone derivatives, including 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Their ability to modulate biological pathways makes them promising candidates for drug development .
Industry: In industry, the compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- involves its interaction with cellular targets and pathways. The compound can modulate oxidative stress and inflammation by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins . Additionally, its structure allows it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
9H-Xanthen-9-one: The parent compound without acetyloxy groups.
1,3,7-Trihydroxyxanthone: A xanthone derivative with hydroxyl groups at positions 1, 3, and 7.
α-Mangostin: A naturally occurring xanthone with multiple hydroxyl and methoxy groups.
Comparison: 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is unique due to the presence of acetyloxy groups, which can enhance its chemical reactivity and biological activity compared to other xanthone derivatives. The acetyloxy groups can be easily modified, allowing for the synthesis of a wide range of derivatives with diverse properties .
Eigenschaften
CAS-Nummer |
13739-05-4 |
|---|---|
Molekularformel |
C17H12O6 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
(8-acetyloxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C17H12O6/c1-9(18)21-11-6-7-13-12(8-11)17(20)16-14(22-10(2)19)4-3-5-15(16)23-13/h3-8H,1-2H3 |
InChI-Schlüssel |
YNOWOHHXCHETHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















